(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride
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Overview
Description
(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride: is a chemical compound known for its unique structure and properties. It is commonly referred to as Asenapine in the scientific community . This compound is characterized by its molecular formula C17H16ClNO and a molecular weight of 285.77 g/mol . It is primarily used in the field of medicine, particularly in the treatment of psychiatric disorders .
Preparation Methods
The synthesis of (2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride involves several steps. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride involves its interaction with various neurotransmitter receptors in the brain . It acts as an antagonist at serotonin (5-HT) and dopamine (D2) receptors, which helps in modulating the levels of these neurotransmitters and alleviating symptoms of psychiatric disorders . The compound’s molecular targets and pathways are primarily related to the central nervous system .
Comparison with Similar Compounds
(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride is unique due to its specific structure and pharmacological profile. Similar compounds include:
Clozapine: Another antipsychotic with a different chemical structure but similar therapeutic effects.
Olanzapine: Shares some pharmacological properties but differs in its molecular structure.
Quetiapine: Another antipsychotic with a distinct chemical structure and mechanism of action.
These compounds are used in similar therapeutic contexts but have different side effect profiles and pharmacokinetics .
Properties
Molecular Formula |
C16H15Cl2NO |
---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride |
InChI |
InChI=1S/C16H14ClNO.ClH/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16;/h1-7,13-14,18H,8-9H2;1H/t13-,14-;/m1./s1 |
InChI Key |
ONMMHDIXIDXKTN-DTPOWOMPSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |
Canonical SMILES |
C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |
Origin of Product |
United States |
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